molecular formula C15H14Cl2N2S B11060798 1-(3,4-Dichlorophenyl)-3-(2,5-dimethylphenyl)thiourea

1-(3,4-Dichlorophenyl)-3-(2,5-dimethylphenyl)thiourea

Cat. No.: B11060798
M. Wt: 325.3 g/mol
InChI Key: YEQLXUIIVGICSW-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(2,5-dimethylphenyl)thiourea is an organic compound belonging to the thiourea class This compound is characterized by the presence of two aromatic rings substituted with chlorine and methyl groups, respectively, and connected through a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)-3-(2,5-dimethylphenyl)thiourea can be synthesized through the reaction of 3,4-dichloroaniline with 2,5-dimethylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

3,4-Dichloroaniline+2,5-Dimethylphenyl isothiocyanateThis compound\text{3,4-Dichloroaniline} + \text{2,5-Dimethylphenyl isothiocyanate} \rightarrow \text{this compound} 3,4-Dichloroaniline+2,5-Dimethylphenyl isothiocyanate→this compound

Industrial Production Methods: In an industrial setting, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-(2,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the chlorine or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(2,5-dimethylphenyl)thiourea has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,4-Dichlorophenyl)-3-(2,5-dimethylphenyl)thiourea exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial cells, while its anticancer properties could involve the disruption of cellular signaling pathways and induction of apoptosis.

Comparison with Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-phenylthiourea
  • 1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)thiourea
  • 1-(3,4-Dichlorophenyl)-3-(2,4-dimethylphenyl)thiourea

Comparison: Compared to these similar compounds, 1-(3,4-Dichlorophenyl)-3-(2,5-dimethylphenyl)thiourea is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C15H14Cl2N2S

Molecular Weight

325.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2,5-dimethylphenyl)thiourea

InChI

InChI=1S/C15H14Cl2N2S/c1-9-3-4-10(2)14(7-9)19-15(20)18-11-5-6-12(16)13(17)8-11/h3-8H,1-2H3,(H2,18,19,20)

InChI Key

YEQLXUIIVGICSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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